The compound 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.
This compound can be found in various chemical databases and literature, including patents and scientific articles that discuss its synthesis, properties, and applications. Specific patents detail methods for synthesizing similar thiazole derivatives, indicating the relevance of this compound in ongoing chemical research .
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can be classified as:
The synthesis of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves several steps, including the formation of the thiazole ring and the introduction of functional groups. Common methods include:
The synthesis may involve:
The molecular structure of 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can be represented by its chemical formula .
Key structural data includes:
C(C1=NC(=S)C(=C1C(=O)O)C(C)O)C#N
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can participate in various chemical reactions:
Reagents used in these reactions may include:
The mechanism of action for 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid primarily relates to its interactions with biological targets:
2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
The thiazole ring (a five-membered heterocycle featuring nitrogen and sulfur atoms) constitutes a fundamental privileged scaffold in drug design due to its versatile pharmacology, metabolic stability, and capacity for diverse molecular interactions. Thiazole-containing compounds exhibit broad bioactivity profiles, prominently including potent inhibition of enzymes like xanthine oxidase (XO)—a validated therapeutic target for managing hyperuricemia and gout. Crucially, thiazole-5-carboxylic acid derivatives demonstrate exceptional XO inhibitory potency, often surpassing traditional purine analogs.
Table 1: Bioactive Thiazole-5-Carboxylic Acid Derivatives with Reported Activities
Compound Name | CAS Registry Number | Key Structural Features | Primary Bioactivity Reported | Reference |
---|---|---|---|---|
Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) | 144060-53-7 | C2: 3-CN-4-iOBu-Ph; C4: CH₃ | Potent Xanthine Oxidase Inhibitor | [5] |
2-(4-Hydroxyphenyl)thiazole-4-carboxylic acid | 36705-82-5 | C2: 4-OH-Ph; C4: H (unsubstituted) | Chemical Intermediate | [1] |
2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid | 886501-78-6 | C2: 4-OH-Ph; C4: CH₃ | Chemical Intermediate / Potential XOI Scaffold | [8] |
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Not Provided | C2: 4-F-C₆H₄CONH-; C4: CH₃ | Antidiabetic, Antioxidant | [6] |
GK-20 (Specific 2-(subst. benzylamino)-4-methylthiazole-5-carboxylic acid) | Not Provided | C2: Substituted Benzylamino; C4: CH₃ | Xanthine Oxidase Inhibitor (IC₅₀ 0.45 µM) | [3] [7] |
2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | 1657014-33-9 | C2: 3-CN-4-BuO-Ph; C4: CH₃ | Xanthine Oxidase Inhibitor (Analog of Febuxostat) | [9] |
The design of 2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid embodies a deliberate strategy to leverage synergistic functional group interactions within a compact molecular framework. Each substituent is positioned to contribute distinct binding or physicochemical properties:
Table 2: Functional Group Contributions to Molecular Interactions and Properties
Functional Group | Location | Key Contributions | Role Model Compounds |
---|---|---|---|
Carboxylic Acid (-COOH) | C5 | Ionic/H-bond anchoring (Arg880, Thr1010 in XO); Solubility enhancement | Febuxostat [5], GK-20 [3] |
Hydroxymethyl (-CH₂OH) | C4 | H-bond donation/acceptance; Increased hydrophilicity; Potential metabolic handle; Moderate steric bulk | Novel feature in target compound |
4-Cyanophenyl (-C₆H₄CN) | C2 | Hydrophobic interactions (Phe residues); Strong H-bond acceptance (Nitrile N...Asn768/backbone H in XO); EW effect | Febuxostat (3-CN analog) [5], 5b/11d [2] |
The synergistic interplay between these groups—the hydrogen bonding network potential of -COOH and -CH₂OH, the hydrophobic surface and specific H-bond acceptance of the -C₆H₄CN, combined with the inherent electronic properties and rigidity of the thiazole core—creates a molecular architecture optimized for high-affinity binding to targets like XO and potentially others implicated in metabolic or inflammatory diseases.
Research into thiazole-5-carboxylic acid derivatives exhibits strong and sustained growth, primarily driven by their therapeutic potential as xanthine oxidase inhibitors (XOIs) and explorations into related metabolic activities. Analysis of the provided literature reveals distinct trends:
The bibliometric snapshot underscores that thiazole-5-carboxylic acid derivatives remain a vibrant and strategically important area within medicinal chemistry, particularly for hyperuricemia/gout (XOIs) with promising expansion into diabetes/metabolic syndrome therapeutics. The target compound, 2-(4-cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid, sits directly within these core research trajectories, incorporating key structural elements (C5-COOH, C2-para-cyanophenyl) while exploring a novel C4-hydroxymethyl modification predicted to enhance interactions and properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: